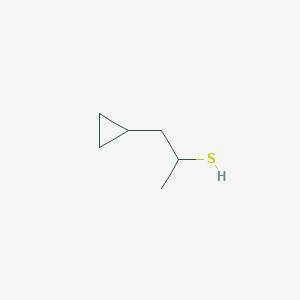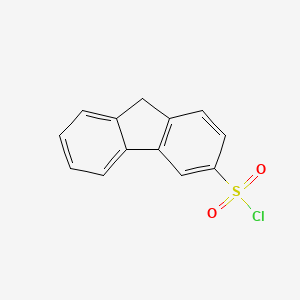amine](/img/structure/B13273159.png)
[1-(3,5-Dimethylphenyl)ethyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethylphenyl)ethylamine is an organic compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which make it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1-(3,5-Dimethylphenyl)ethylamine typically involves the reaction of 3,5-dimethylphenylacetonitrile with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(3,5-Dimethylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3,5-Dimethylphenyl)ethylamine is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and pathways.
Biology: The compound is used in biochemical assays to investigate its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on neurological pathways and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 1-(3,5-Dimethylphenyl)ethylamine include:
[1-(3,5-Dimethylphenyl)ethyl]amine: Lacks the 2-methoxyethyl group, which may result in different chemical and biological properties.
1-(3,5-Dimethylphenyl)ethylamine: Similar structure but with an ethoxy group instead of a methoxy group, potentially leading to variations in reactivity and applications.
The uniqueness of 1-(3,5-Dimethylphenyl)ethylamine lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(2-methoxyethyl)ethanamine |
InChI |
InChI=1S/C13H21NO/c1-10-7-11(2)9-13(8-10)12(3)14-5-6-15-4/h7-9,12,14H,5-6H2,1-4H3 |
InChI Key |
QCXDTALTVLUZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)NCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-4-{[(pentan-3-yl)amino]methyl}phenol](/img/structure/B13273080.png)
![1-Oxa-4-azaspiro[4.7]dodecane](/img/structure/B13273086.png)
![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxamide](/img/structure/B13273089.png)
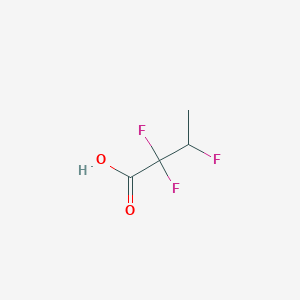
![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one](/img/structure/B13273106.png)

![4,9-Dioxa-1-azaspiro[5.6]dodecane](/img/structure/B13273120.png)
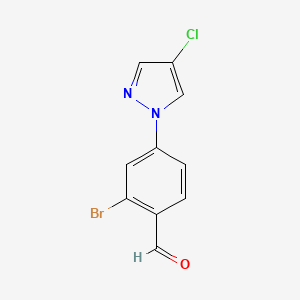
amine](/img/structure/B13273148.png)
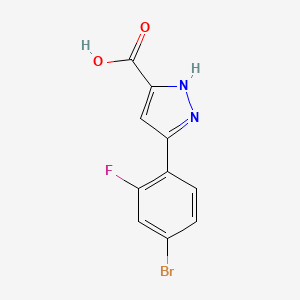
![9-methyl-N-(propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13273150.png)
amine](/img/structure/B13273151.png)
